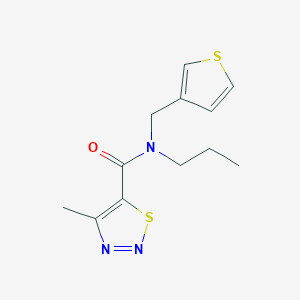

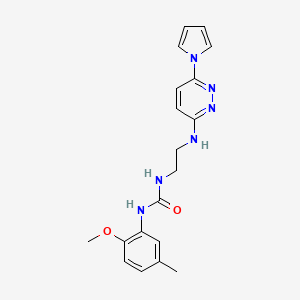

![molecular formula C10H11N3O2 B2616830 Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1956319-94-0](/img/structure/B2616830.png)

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

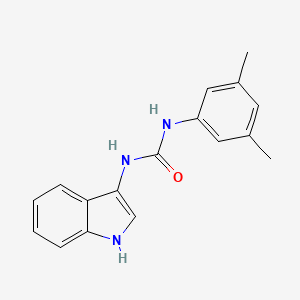

“Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is a compound with the molecular formula C10H11N3O2 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Applications De Recherche Scientifique

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial features. Molecule 2 showed ΔE = −6.27 kcal/mol, and was stabilized in the binding site by the arrangement of the Pro87 with the imidazole ring in perpendicular mode through the formation of a sticky π–π bond .

Antiproliferative Activity

A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Antihypertensive Agents

2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine was found to be a nonpeptidic angiotensin II receptor antagonist. Its imidazo[4,5-b]pyridine scaffold has been used to examine plenty of positional substitutions in the development of orally active, long duration antihypertensive agents .

Antiviral Activity

Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity against different strains of human coronavirus (HCoV-229E, HCov-OC43, HCoV-NL63), three influenza virus subtypes (A/H1N1, A/H3N2, B), respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus (Mr776) .

Analgesic and Anti-inflammatory Agents

Imidazo[4,5-b]pyridine derivatives are known to exhibit analgesic and nonsteroidal anti-inflammatory properties .

Antidepressant

Some imidazo[4,5-b]pyridine derivatives have been found to exhibit antidepressant activity .

Cardiotonic

Imidazo[4,5-b]pyridine derivatives have been found to exhibit cardiotonic activity .

Hypotensive and Antiarrhythmic

Among compounds of this class, antagonists of angiotensin II receptors that exhibit hypotensive activity are known. Some imidazo[4,5-b]pyridine derivatives also exhibit antiarrhythmic activity .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound that belongs to the class of imidazo[4,5-b]pyridines It’s worth noting that imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been reported to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to influence various biochemical pathways .

Pharmacokinetics

Imidazole, a core structure in imidazo[4,5-b]pyridine, is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of methyl 2,3-dimethyl-3h-imidazo[4,5-b]pyridine-5-carboxylate .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

methyl 2,3-dimethylimidazo[4,5-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEWSZBFYYXLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

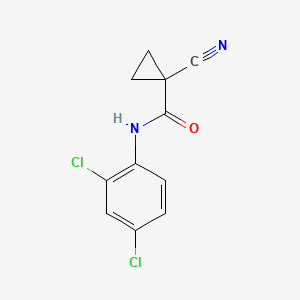

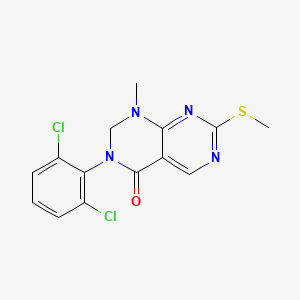

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

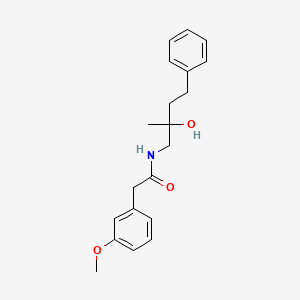

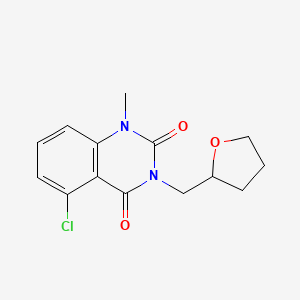

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)

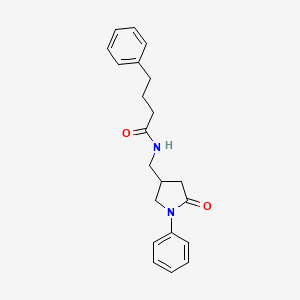

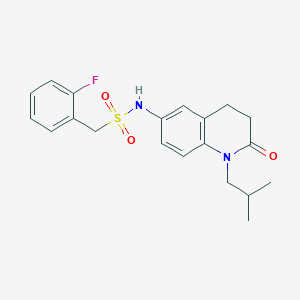

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)